4-(4-Methoxyphenoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

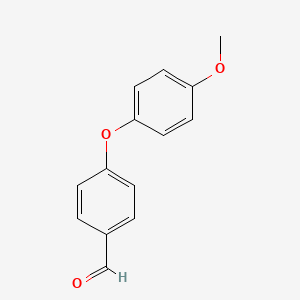

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZKVKMXUPYUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440771 | |

| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78725-47-0 | |

| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78725-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methoxyphenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methoxyphenoxy)benzaldehyde

CAS Number: 78725-47-0

This technical guide provides a comprehensive overview of 4-(4-Methoxyphenoxy)benzaldehyde, a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It details the compound's physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its application in the development of biologically active molecules.

Physicochemical and Spectroscopic Data

This compound is a white to pale yellow solid, and its key properties are summarized in the tables below.[1][2][3][4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78725-47-0 | [3][4][5][6] |

| Molecular Formula | C₁₄H₁₂O₃ | [3][4][5] |

| Molecular Weight | 228.24 g/mol | [3][5][6] |

| Melting Point | 58-62 °C | [2][3][6] |

| Boiling Point | 359.5 °C at 760 mmHg | [1] |

| Density | 1.166 g/cm³ | [1] |

| Appearance | White to pale yellow solid | [1] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane; limited solubility in water. |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ 9.90 (s, 1H, -CHO), 7.82 (d, J=8.5 Hz, 2H, Ar-H), 7.02 (d, J=8.5 Hz, 2H, Ar-H), 6.93 (d, J=9.0 Hz, 2H, Ar-H), 6.89 (d, J=9.0 Hz, 2H, Ar-H), 3.83 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 126 MHz) | δ 190.9, 164.2, 157.0, 148.3, 132.1, 131.0, 122.0, 116.9, 115.3, 55.8 |

| Infrared (KBr, cm⁻¹) | 3005 (w, C-H arom.), 2965 (w, C-H aliph.), 2835 (w, C-H aliph.), 2745 (w, C-H ald.), 1680 (s, C=O), 1595 (m, C=C arom.), 1575 (s, C=C arom.), 1495 (s, C=C arom.), 1230 (s, C-O asymm.), 1195 (s, C-O symm.) |

Table 3: Crystallographic Data of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.1297(7) Å |

| b | 7.6581(4) Å |

| c | 12.3577(7) Å |

| β | 103.769(6)° |

| Volume | 1114.92(11) ų |

| Z | 4 |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below.

Experimental Workflow for the Synthesis of this compound

References

- 1. A methoxy derivative of resveratrol analogue selectively induced activation of the mitochondrial apoptotic pathway in transformed fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(4-メトキシフェノキシ)ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 97 | 78725-47-0 [chemicalbook.com]

- 5. This compound | C14H12O3 | CID 10489519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Divergence of the apoptotic pathways induced by 4-hydroxynonenal and amyloid beta-protein - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4-(4-Methoxyphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-(4-Methoxyphenoxy)benzaldehyde, a versatile aromatic compound with applications in organic synthesis, pharmaceutical development, and materials science.[1][2] This document summarizes key quantitative data, details experimental protocols for its synthesis, and presents visual diagrams of its synthetic pathway.

Core Chemical and Physical Properties

This compound, with the CAS number 78725-47-0, is an organic compound featuring a benzaldehyde (B42025) group substituted with a methoxyphenoxy group at the para position.[1] This structure imparts unique reactivity and solubility characteristics, making it a valuable intermediate in the synthesis of more complex molecules.[2]

General Information

| Property | Value | Source |

| CAS Number | 78725-47-0 | [1][3][4] |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2][3][5] |

| Molecular Weight | 228.24 g/mol | [3][4] |

| Appearance | White to pale yellow or light brown solid/powder | [1][2][6] |

| Form | Solid | [4] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 58-62 °C | [4][6][7] |

| Boiling Point | 359.528 °C at 760 mmHg | [6][] |

| Density | 1.166 g/cm³ | [6][9] |

| Flash Point | 162.544 °C | [6] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758); limited solubility in water. | [1] |

| Refractive Index | 1.591 | [6] |

Spectroscopic Data

| Type | Data | Source |

| ¹H-NMR (CDCl₃, 500 MHz) | δ 3.83 (s, 3H), 6.92–6.95 (m, 2H), 6.99–7.05 (m, 4H), 7.81–7.83 (m, 2H), 9.90 (s, 1H) | [10] |

| ¹³C-NMR (CDCl₃, 126 MHz) | δ 55.8 (CH₃), 115.3 (CH), 116.9 (CH), 122.0 (CH), 131.0 (C), 132.1 (CH), 148.3 (C), 157.0 (C), 164.2 (C), 190.9 (CHO) | [10] |

| Infrared (IR) | ν 3005 (w), 2965 (w), 2835 (w), 2745 (w), 1680 (s), 1595 (m), 1575 (s), 1495 (s), 1440 (m), 1230 (s), 1195 (s), 1150 (s), 1100 (m), 1085 (s), 875 (m), 845 (m), 830 (s), 785 (s), 745 (m), 565 (m), 525 (m), 510 (s) cm⁻¹ | [10] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography.[3][5]

| Parameter | Value | Source |

| Crystal System | Monoclinic | [5][10] |

| Space Group | P2₁/c | [10] |

| a | 12.1297 (7) Å | [5][10] |

| b | 7.6581 (4) Å | [5][10] |

| c | 12.3577 (7) Å | [5][10] |

| β | 103.769 (6)° | [5][10] |

| Volume | 1114.92 (11) ų | [5][10] |

| Z | 4 | [5][10] |

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution.[5][11]

This protocol details the synthesis of this compound from 4-fluorobenzaldehyde (B137897) and 4-methoxyphenol (B1676288).

Materials:

-

4-fluorobenzaldehyde

-

4-methoxyphenol

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride solution (brine)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane

-

n-heptane

Procedure:

-

In a glass test tube, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.[5][10]

-

Heat the reaction mixture to 413 K (140 °C) and stir at this temperature for 45 minutes.[5][10]

-

After the starting materials are consumed (monitored by an appropriate technique such as TLC), remove the heat source and allow the suspension to cool to room temperature.[5]

-

Dilute the reaction mixture with water and stir at ambient temperature for 30 minutes.[11]

-

Transfer the resulting suspension to a separatory funnel with water and extract with ethyl acetate three times.[11]

-

Combine the organic phases and wash five times with a saturated aqueous sodium chloride solution to remove residual DMSO.[5]

-

Dry the organic phase over magnesium sulfate.[5]

-

Remove the solvents under reduced pressure to yield a light brown viscous oil.[5]

-

Dissolve the oil in a minimal amount of dichloromethane and transfer to a wide-necked flask.[5]

-

Add n-heptane to the solution and allow the solvent to evaporate slowly over three days to facilitate crystallization.[5]

-

Wash the resulting pale yellow crystals with n-heptane and dry in vacuo to yield this compound.[5]

Visualizations

The following diagrams illustrate key aspects of this compound's synthesis and structure.

Caption: Synthesis workflow for this compound.

Caption: 2D structure of this compound.

References

- 1. CAS 78725-47-0: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C14H12O3 | CID 10489519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 78725-47-0 [sigmaaldrich.com]

- 5. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound 97 CAS#: 78725-47-0 [m.chemicalbook.com]

- 9. This compound 97 | 78725-47-0 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 4-(4-Methoxyphenoxy)benzaldehyde

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 4-(4-Methoxyphenoxy)benzaldehyde, a versatile building block in organic synthesis with applications in pharmaceuticals, agrochemicals, and materials science.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Structure and Identifiers

This compound is an organic compound characterized by a benzaldehyde (B42025) moiety linked to a methoxyphenoxy group through an ether bond.[2] The presence of these functional groups imparts specific chemical reactivity and physical properties to the molecule.

Chemical Structure

The two-dimensional structure of this compound is depicted below:

Source: PubChem CID 10489519

The molecule consists of two benzene (B151609) rings connected by an ether linkage. One ring is substituted with a formyl group (-CHO) at the para position, while the other bears a methoxy (B1213986) group (-OCH₃), also at the para position.

Molecular and Crystal Structure Data

The fundamental properties and identifiers of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₃ | [3] |

| Molecular Weight | 228.24 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 78725-47-0 | [3] |

| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | [3] |

| InChI | InChI=1S/C14H12O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-10H,1H3 | [4] |

| InChIKey | XXZKVKMXUPYUTR-UHFFFAOYSA-N | [4] |

| Appearance | White to pale yellow solid | [1][2] |

| Melting Point | 58-62 °C | [4] |

| Boiling Point | 359.528 °C at 760 mmHg | [1] |

| Density | 1.166 g/cm³ | [5] |

Crystal structure analysis reveals a monoclinic system with the space group P 1 21/c 1.[3] The dihedral angle between the two benzene rings is 71.52(3)°, and the C-O-C bond angle of the ether linkage is 118.82(8)°.[3][6]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.[3] This section details the experimental protocol for this synthesis.

Synthesis via Nucleophilic Aromatic Substitution

This method involves the reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288) in the presence of a base.[3]

Reaction Scheme:

4-Fluorobenzaldehyde + 4-Methoxyphenol --(K₂CO₃, DMSO)--> this compound

Detailed Experimental Protocol

Materials:

-

4-Fluorobenzaldehyde

-

4-Methoxyphenol

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

n-Heptane

-

Saturated aqueous sodium chloride solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a glass test tube, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.[3]

-

Heating: Heat the reaction mixture to 140 °C (413 K) and stir at this temperature for 45 minutes.[3]

-

Work-up:

-

After the reaction is complete (monitored by TLC), cool the suspension to room temperature.[3]

-

Dilute the mixture with water and transfer to a separatory funnel.[3]

-

Extract the aqueous layer three times with ethyl acetate.[3]

-

Combine the organic phases and wash five times with a saturated aqueous sodium chloride solution to remove residual DMSO.[3]

-

Dry the organic layer over anhydrous magnesium sulfate.[3]

-

-

Purification and Crystallization:

-

Filter the drying agent and remove the solvent under reduced pressure to obtain a light brown viscous oil.[3]

-

Dissolve the oil in a minimal amount of dichloromethane (B109758) and transfer to a wide-necked flask.[3]

-

Add n-heptane to the solution and allow the solvent to evaporate slowly over several days.[3]

-

Collect the resulting pale yellow crystals by filtration, wash with n-heptane, and dry under vacuum.[3] A yield of approximately 96% can be expected.[3]

-

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃): [7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.90 | s | 1H | Aldehydic proton (-CHO) |

| 7.81-7.83 | m | 2H | Aromatic protons ortho to the -CHO group |

| 6.99-7.05 | m | 4H | Aromatic protons |

| 6.92-6.95 | m | 2H | Aromatic protons ortho to the ether linkage |

| 3.83 | s | 3H | Methoxy protons (-OCH₃) |

¹³C NMR (126 MHz, CDCl₃): [7]

| Chemical Shift (δ, ppm) | Assignment |

| 190.9 | Carbonyl carbon (-CHO) |

| 164.2 | Quaternary carbon attached to the ether oxygen on the benzaldehyde ring |

| 157.0 | Quaternary carbon attached to the methoxy group |

| 148.3 | Quaternary carbon attached to the ether oxygen on the methoxy-substituted ring |

| 132.1 | Aromatic CH ortho to the -CHO group |

| 131.0 | Quaternary carbon of the benzaldehyde ring |

| 122.0 | Aromatic CH |

| 116.9 | Aromatic CH meta to the -CHO group |

| 115.3 | Aromatic CH ortho to the methoxy group |

| 55.8 | Methoxy carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.[7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3005, 2965 | w | C-H stretching (aromatic) |

| 2835, 2745 | w | C-H stretching (aldehyde) |

| 1680 | s | C=O stretching (aldehyde) |

| 1595, 1575, 1495 | m, s, s | C=C stretching (aromatic ring) |

| 1230 | s | Asymmetric C-O-C stretching (ether) |

| 1195, 1150, 1085 | s, s, s | C-O stretching and in-plane C-H bending |

| 830 | s | Out-of-plane C-H bending (para-disubstituted) |

Mass Spectrometry (MS)

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationships of the compound's identifiers.

Caption: Synthesis workflow for this compound.

Caption: Identifiers for this compound.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. hmdb.ca [hmdb.ca]

- 3. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-(4-methoxyphenoxy)benzaldehyde, a key intermediate in the development of various pharmaceuticals and functional materials. The document details established methodologies, including experimental protocols and quantitative data, to assist researchers in the efficient preparation of this compound.

Introduction

This compound is a diaryl ether derivative characterized by the presence of both an aldehyde and a methoxy (B1213986) functional group. This unique structure makes it a valuable building block in organic synthesis. The core challenge in its synthesis lies in the formation of the diaryl ether bond, for which several classical and modern organic reactions have been employed. This guide will focus on the most prevalent and effective methods: Nucleophilic Aromatic Substitution (SNAr), the Williamson Ether Synthesis, and the Ullmann Condensation.

Core Synthesis Methodologies

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. Alternative, though less specifically documented for this particular molecule, classical methods such as the Williamson ether synthesis and the Ullmann condensation represent viable theoretical pathways.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for the formation of aryl ethers, particularly when the aromatic ring to be substituted is activated by an electron-withdrawing group. In the case of this compound synthesis, 4-fluorobenzaldehyde (B137897) serves as an excellent substrate due to the activating effect of the para-aldehyde group and the high electronegativity of the fluorine atom, which facilitates nucleophilic attack.

Reaction Scheme:

The reaction proceeds by the attack of the 4-methoxyphenoxide ion on the carbon atom bearing the fluorine in 4-fluorobenzaldehyde. The presence of a base, such as potassium carbonate, is essential to deprotonate the 4-methoxyphenol, thereby generating the nucleophilic phenoxide in situ.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactants | 4-fluorobenzaldehyde, 4-methoxyphenol | [1][2][3] |

| Base | Potassium Carbonate (K2CO3) | [1][2][3] |

| Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | [1][2][3] |

| Temperature | 140 °C (413 K) | [2][3][4] |

| Reaction Time | 30 - 45 minutes | [2][3][4] |

| Yield | Up to 96% | [2] |

| Melting Point | 58-62 °C |

Detailed Experimental Protocol:

-

Reagents:

-

4-fluorobenzaldehyde (2.01 mmol, 250 mg)[2]

-

4-methoxyphenol (2.01 mmol, 250 mg)[2]

-

Potassium carbonate (3.98 mmol, 550 mg)[2]

-

Dimethyl sulfoxide (DMSO) (2 mL)[2]

-

Water

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride solution (brine)

-

Magnesium sulfate (B86663) (MgSO4)

-

n-heptane

-

-

Procedure:

-

In a glass test tube, suspend 4-fluorobenzaldehyde, 4-methoxyphenol, and potassium carbonate in dimethyl sulfoxide.[2]

-

Heat the reaction mixture to 140 °C (413 K) and stir at this temperature for 45 minutes.[2][4]

-

After the reaction is complete (monitored by TLC), cool the suspension to room temperature.[2]

-

Dilute the reaction mixture with water (6 mL) and stir at ambient temperature for 30 minutes.[2]

-

Transfer the resulting suspension into a separatory funnel with additional water and extract with ethyl acetate (3 times).[2]

-

Combine the organic phases and wash with a saturated aqueous sodium chloride solution (5 times) to remove residual DMSO.[2][4]

-

Dry the organic layer over anhydrous magnesium sulfate.[2]

-

Remove the solvent under reduced pressure to obtain a light brown viscous oil.[2]

-

Dissolve the oil in dichloromethane (2 mL) and transfer to a wide-necked flask.[2]

-

Add n-heptane (1 mL) and allow the solvent to evaporate slowly over three days to facilitate crystallization.[2]

-

Wash the resulting pale yellow crystals with n-heptane (1 mL) and dry in vacuo to yield this compound.[2] A yield of up to 96% has been reported for this method.[2]

-

Experimental Workflow Diagram:

References

An In-depth Technical Guide to the Synthesis and Potential Biological Significance of 4-(4-methoxyphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between 4-methoxyphenol (B1676288) and 4-fluorobenzaldehyde (B137897), a nucleophilic aromatic substitution, yields the diaryl ether 4-(4-methoxyphenoxy)benzaldehyde. This compound belongs to a class of molecules recognized as a "privileged scaffold" in medicinal chemistry, suggesting its potential as a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols and characterization data. Furthermore, it explores the potential biological activities and applications of this compound and its derivatives in drug development, drawing insights from the established pharmacological profiles of the broader diaryl ether and benzaldehyde (B42025) classes of molecules.

Introduction

Diaryl ethers are a significant structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Their unique physicochemical properties contribute to their versatility as therapeutic agents and agrochemicals.[1][2] The synthesis of this compound from 4-methoxyphenol and 4-fluorobenzaldehyde represents a straightforward method to access this promising scaffold. The presence of the aldehyde functional group provides a reactive handle for further molecular elaboration, enabling the generation of diverse chemical libraries for biological screening.[3] This guide aims to provide researchers and drug development professionals with the core knowledge required to synthesize, characterize, and explore the therapeutic potential of this compound and its analogs.

Synthesis of this compound

The primary reaction for the synthesis of this compound is a nucleophilic aromatic substitution (SNA_r) reaction. In this reaction, the phenoxide of 4-methoxyphenol acts as a nucleophile, attacking the electron-deficient aromatic ring of 4-fluorobenzaldehyde, which is activated by the electron-withdrawing aldehyde group. The fluoride (B91410) ion is subsequently displaced as a leaving group.

Reaction Mechanism

The reaction proceeds via a Meisenheimer complex intermediate, a general mechanism for nucleophilic aromatic substitution.

Caption: Nucleophilic Aromatic Substitution Mechanism.

Experimental Protocols

Two primary protocols for the synthesis of this compound are detailed below. Both methods are effective, with the choice of solvent and work-up procedure being the main differentiating factors.

Table 1: Summary of Experimental Protocols

| Parameter | Protocol 1 | Protocol 2 (Modified) |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Dimethyl sulfoxide (DMSO) |

| Base | Potassium carbonate (K₂CO₃) | Potassium carbonate (K₂CO₃) |

| Reactant Ratio | 1:1 (4-methoxyphenol:4-fluorobenzaldehyde) | 1:1 (4-methoxyphenol:4-fluorobenzaldehyde) |

| Temperature | 140 °C | 140 °C (413 K) |

| Reaction Time | 30 minutes | 45 minutes |

| Work-up | Precipitation with water | Aqueous work-up with ethyl acetate (B1210297) extraction |

| Purification | Crystallization from heptanes/dichloromethane (B109758) | Crystallization from n-heptane/dichloromethane |

| Reported Yield | 18-83% (purified) | 96% (purified) |

Protocol 1: Single-Step Precipitation

This protocol is adapted from a procedure developed for an undergraduate organic chemistry laboratory, emphasizing simplicity and efficiency.[3]

-

Materials:

-

4-fluorobenzaldehyde (2.0 mmol)

-

4-methoxyphenol (2.0 mmol)

-

Potassium carbonate (excess)

-

Dimethyl sulfoxide (DMSO) (2 mL)

-

Water

-

Heptanes

-

Dichloromethane

-

-

Procedure:

-

Combine 4-fluorobenzaldehyde, 4-methoxyphenol, and potassium carbonate in a test tube.

-

Add DMSO and heat the mixture in a 140 °C bath for at least 30 minutes.

-

Cool the mixture in an ice-water bath for a minimum of 10 minutes.

-

Add water (6 mL) and stir thoroughly to precipitate the crude product.

-

Isolate the light brown solid by filtration and dry it.

-

For purification, dissolve the crude solid in dichloromethane (2 mL) and add heptane (B126788) (1 mL).

-

Allow the solvent to evaporate slowly (e.g., overnight in a fume hood) to form crystals.

-

Wash the crystals with 95% ethanol (B145695) and dry them.

-

Protocol 2: Modified Aqueous Work-up

This modified protocol involves a more traditional aqueous work-up with solvent extraction, which can lead to higher purity and yield.[4]

-

Materials:

-

4-fluorobenzaldehyde (2.01 mmol, 250 mg)

-

4-methoxyphenol (2.01 mmol, 250 mg)

-

Potassium carbonate (3.98 mmol, 550 mg)

-

Dimethyl sulfoxide (DMSO) (2 mL)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane

-

n-Heptane

-

-

Procedure:

-

Suspend 4-fluorobenzaldehyde, 4-methoxyphenol, and potassium carbonate in DMSO in a glass test tube.

-

Heat the reaction mixture to 140 °C and stir for 45 minutes.

-

After cooling to room temperature, dilute the mixture with water (6 mL) and stir for 30 minutes.

-

Transfer the suspension to a separatory funnel with water and extract with ethyl acetate (3x).

-

Wash the combined organic phases with saturated brine (5x) to remove residual DMSO.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Dissolve the resulting oil in dichloromethane (2 mL) and add n-heptane (1 mL).

-

Allow the solvent to evaporate slowly over several days to yield crystals.

-

Wash the crystals with n-heptane and dry under vacuum.

-

Product Characterization

The synthesized this compound can be characterized using various analytical techniques.

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.25 g/mol [5] |

| Appearance | Light brown solid (crude), pale yellow to colorless crystals (purified)[4] |

| Melting Point | 62-64 °C (literature)[3], 51-70 °C (crude student results)[3] |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 9.90 (s, 1H), 7.81–7.83 (m, 2H), 6.99–7.05 (m, 4H), 6.92–6.95 (m, 2H), 3.83 (s, 3H)[5] |

| ¹³C NMR (126 MHz, CDCl₃) δ (ppm) | 190.9, 164.2, 157.0, 148.3, 132.1, 131.0, 122.0, 116.9, 115.3, 55.8[5] |

| IR (ν, cm⁻¹) | 1680 (s, C=O), 1595 (m), 1575 (s), 1495 (s), 1230 (s, C-O-C)[5] |

Biological Activity and Potential in Drug Development

While specific biological activity data for this compound is not extensively reported in publicly available literature, the diaryl ether scaffold is of significant interest in drug discovery.[1][2] Furthermore, the biological activities of its precursors and related compounds provide valuable insights into its potential therapeutic applications.

Caption: Potential Biological Activities of the Core Scaffold.

Anticancer Potential

Derivatives of benzaldehyde have been investigated for their anticancer properties. For instance, a series of benzyloxybenzaldehyde derivatives, structurally related to the title compound, have demonstrated significant activity against the HL-60 human leukemia cell line, inducing apoptosis and causing cell cycle arrest.[6] The diaryl ether motif itself is present in numerous anticancer agents.[1][2] The aldehyde group in this compound offers a prime site for the synthesis of derivatives such as chalcones, which are known to possess cytotoxic activities against various cancer cell lines.[7]

Antimicrobial Activity

The precursors and related structures suggest potential antimicrobial properties. 4-methoxyphenol and other phenolic compounds are known for their antimicrobial effects.[8] Derivatives of 4-methoxybenzaldehyde (B44291) have been synthesized and shown to possess antibacterial activity.[4] Furthermore, (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazide derivatives, which can be synthesized from 4-aryloxybenzaldehydes, have exhibited promising antitubercular activity against Mycobacterium tuberculosis H37Rv strains.[9]

Table 3: Antimicrobial Activity of Related Compounds

| Compound Class | Organism | Activity Metric | Reported Value |

| Benzaldehyde Derivatives | Various bacteria and fungi | MIC | 6-10 mM |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | MIC | 64 µg/mL |

| (E)-N'-(4-aryloxybenzylidene)-1H-benzimidazole-2-carbohydrazides | Mycobacterium tuberculosis H37Rv | MIC | 1.5-25 µg/mL |

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities due to their ability to scavenge free radicals.[10] The presence of the methoxyphenol moiety in this compound suggests that it and its derivatives may possess antioxidant activity. The methoxy (B1213986) group can further enhance this activity.[10]

Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are yet to be elucidated, related compounds offer clues. Benzaldehyde derivatives have been shown to inhibit multiple signaling pathways in cancer cells, including PI3K/Akt/mTOR, STAT3, and NF-κB. Aldehyde dehydrogenase (ALDH) enzymes, which are involved in cellular detoxification and are often overexpressed in cancer stem cells, could be potential targets for derivatives of this aldehyde-containing compound. Inhibition of ALDH can be a strategy to overcome chemoresistance.

Caption: Drug Discovery Workflow.

Conclusion

The reaction of 4-methoxyphenol with 4-fluorobenzaldehyde provides an efficient route to this compound, a diaryl ether with significant potential as a scaffold in drug discovery. The straightforward synthesis, coupled with the known biological activities of the diaryl ether and benzaldehyde classes of compounds, makes this molecule and its derivatives attractive targets for further investigation. Future research should focus on the synthesis of a diverse library of analogs and their systematic evaluation in a range of biological assays to fully elucidate their therapeutic potential, particularly in the areas of oncology and infectious diseases. The detailed protocols and compiled data within this guide serve as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

- 1. This compound | C14H12O3 | CID 10489519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Aldehyde dehydrogenase in solid tumors and other diseases: Potential biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-(4-Methoxyphenoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic aldehyde, 4-(4-Methoxyphenoxy)benzaldehyde. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines the key spectroscopic characteristics, a detailed synthetic protocol, and generalized experimental procedures for its analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.90 | s | 1H | Aldehyde (-CHO) |

| 7.81–7.83 | m | 2H | Aromatic (H-2, H-6) |

| 6.99–7.05 | m | 4H | Aromatic (H-3, H-5, H-2', H-6') |

| 6.92–6.95 | m | 2H | Aromatic (H-3', H-5') |

| 3.83 | s | 3H | Methoxy (-OCH₃) |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 190.9 | Aldehyde Carbon (C=O) |

| 164.2 | Aromatic Carbon (C-4) |

| 157.0 | Aromatic Carbon (C-4') |

| 148.3 | Aromatic Carbon (C-1') |

| 132.1 | Aromatic Carbon (C-2, C-6) |

| 131.0 | Aromatic Carbon (C-1) |

| 122.0 | Aromatic Carbon (C-2', C-6') |

| 116.9 | Aromatic Carbon (C-3, C-5) |

| 115.3 | Aromatic Carbon (C-3', C-5') |

| 55.8 | Methoxy Carbon (-OCH₃) |

Solvent: CDCl₃, Spectrometer Frequency: 126 MHz

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3005 | w | Aromatic C-H Stretch |

| 2965 | w | Aliphatic C-H Stretch |

| 2835 | w | Aldehyde C-H Stretch |

| 2745 | w | Aldehyde C-H Stretch (Fermi resonance) |

| 1680 | s | Aldehyde C=O Stretch |

| 1595 | m | Aromatic C=C Stretch |

| 1575 | s | Aromatic C=C Stretch |

| 1495 | s | Aromatic C=C Stretch |

| 1440 | m | C-H Bend |

| 1230 | s | Aryl Ether C-O Stretch (asymmetric) |

| 1195 | s | Aryl Ether C-O Stretch (symmetric) |

| 1150 | s | In-plane C-H Bend |

| 1085 | s | Methoxy C-O Stretch |

| 830 | s | p-disubstituted Benzene C-H Out-of-plane Bend |

| 785 | s | p-disubstituted Benzene C-H Out-of-plane Bend |

w = weak, m = medium, s = strong

Mass Spectrometry Data

Specific mass spectrometry data (m/z of fragments and their relative intensities) for this compound was not available in the searched literature. However, the molecular weight of the compound is 228.24 g/mol .

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.

Materials:

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Magnesium sulfate (B86663) (MgSO₄)

-

n-Heptane

Procedure:

-

In a reaction vessel, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.

-

Heat the reaction mixture to 140°C (413 K) and stir for 45 minutes.

-

After cooling to room temperature, dilute the reaction mixture with water.

-

Transfer the suspension to a separatory funnel and extract three times with ethyl acetate.

-

Wash the combined organic phases five times with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over magnesium sulfate.

-

Remove the solvent under reduced pressure to yield a viscous oil.

-

Dissolve the oil in a minimal amount of dichloromethane and add n-heptane to induce crystallization.

-

Allow the solvent to evaporate slowly over several days to form crystals of this compound.

-

Wash the crystals with n-heptane and dry under vacuum.

General Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy:

-

Prepare a thin solid film by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.

-

Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Visualizations

An In-depth Technical Guide to the 1H NMR Spectrum of 4-(4-Methoxyphenoxy)benzaldehyde

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-Methoxyphenoxy)benzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide details the experimental protocol for acquiring the spectrum, presents the spectral data in a structured format, and includes a visual representation of the molecule's structure and proton environments.

Introduction

This compound is an aromatic ether and aldehyde. Understanding its chemical structure and purity is crucial for its application in various research and development settings. 1H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by measuring the magnetic properties of their hydrogen nuclei. This guide offers a detailed interpretation of the 1H NMR spectrum of this specific compound.

Experimental Protocol

The following section outlines a standard experimental procedure for obtaining the 1H NMR spectrum of this compound.

Instrumentation:

-

A high-resolution NMR spectrometer, typically with a magnetic field strength of 400 MHz or higher, is used.[1][2][3]

-

Standard 5 mm NMR tubes are required.

Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl3) is a common choice for this compound.[4] The solvent should be of high purity to avoid extraneous signals in the spectrum.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak.[5]

-

Dissolution: Ensure the sample is fully dissolved in the deuterated solvent. Gentle vortexing or sonication may be applied if necessary.

-

Transfer: Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

Spectrometer Setup: The NMR spectrometer is tuned to the proton frequency. Standard acquisition parameters are set, which include the spectral width, acquisition time, and number of scans.[1][3]

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming to obtain sharp, well-resolved peaks.

-

Data Collection: The 1H NMR spectrum is acquired by accumulating a number of scans to achieve a satisfactory signal-to-noise ratio.

Data Processing:

-

Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode and the baseline is flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

-

Peak Picking and Referencing: The chemical shift of each peak is determined relative to the internal standard (TMS at 0 ppm).

Data Presentation

The 1H NMR spectral data for this compound, recorded in CDCl3 at 500 MHz, is summarized in the table below.[4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.90 | s (singlet) | 1H | Aldehyde proton (-CHO) |

| 7.81–7.83 | m (multiplet) | 2H | Aromatic protons (ortho to -CHO) |

| 6.99–7.05 | m (multiplet) | 4H | Aromatic protons |

| 6.92–6.95 | m (multiplet) | 2H | Aromatic protons |

| 3.83 | s (singlet) | 3H | Methoxy protons (-OCH3) |

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound and the different proton environments that give rise to the observed 1H NMR signals.

Figure 1. Chemical structure and proton assignments of this compound.

References

In-Depth Technical Guide to the 13C NMR Analysis of 4-(4-Methoxyphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-(4-Methoxyphenoxy)benzaldehyde, a key intermediate in various chemical syntheses. The document details the experimentally determined chemical shifts, provides a standard protocol for data acquisition, and illustrates the analytical workflow.

Introduction

This compound (C₁₄H₁₂O₃) is a diaryl ether derivative with significant applications in the synthesis of pharmaceuticals and other functional organic molecules.[1][2] Its structural elucidation is a critical step in ensuring reaction success and compound purity. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. By analyzing the chemical shifts of each carbon atom, researchers can confirm the structure of the synthesized compound.

13C NMR Spectral Data

The 13C NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) at 126 MHz. The observed chemical shifts (δ) in parts per million (ppm) are summarized in the table below.[2]

| Carbon Atom Assignment | Chemical Shift (δ) in ppm | Carbon Type |

| Aldehyde Carbonyl (C=O) | 190.9 | CH |

| C-O (Benzaldehyde Ring) | 164.2 | C |

| C-O (Phenoxy Ring) | 157.0 | C |

| C-O (Ether Linkage) | 148.3 | C |

| CH (Benzaldehyde Ring) | 132.1 | CH |

| C-CHO | 131.0 | C |

| CH (Phenoxy Ring) | 122.0 | CH |

| CH (Benzaldehyde Ring) | 116.9 | CH |

| CH (Phenoxy Ring) | 115.3 | CH |

| Methoxy (CH₃) | 55.8 | CH₃ |

Experimental Protocol

The following section details the synthesis of this compound and the subsequent 13C NMR analysis.

Synthesis of this compound[2]

-

Reaction Setup: In a round-bottom flask, 4-fluorobenzaldehyde (B137897) and 4-methoxyphenol (B1676288) are dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Base: Anhydrous potassium carbonate is added to the solution.

-

Reaction Conditions: The reaction mixture is heated and stirred until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then poured into water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

13C NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 126 MHz (or higher field) NMR spectrometer is used for the analysis.

-

Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is utilized.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width: 0 to 220 ppm.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate NMR software package. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Logical Workflow of 13C NMR Analysis

The following diagram illustrates the logical steps involved in the 13C NMR analysis of this compound, from the initial synthesis to the final structural confirmation.

Caption: Logical workflow for the 13C NMR analysis.

Conclusion

The 13C NMR data presented in this guide provides a definitive spectroscopic signature for this compound. The detailed experimental protocol offers a reliable method for both the synthesis and the subsequent NMR analysis of this compound. This information is invaluable for researchers in synthetic chemistry and drug development for quality control and structural verification purposes.

References

An In-depth Technical Guide to the FT-IR Spectrum of 4-(4-Methoxyphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(4-Methoxyphenoxy)benzaldehyde. This document details the experimental protocols for both the synthesis of the compound and its spectral analysis, presents the FT-IR spectral data in a clear tabular format, and offers a thorough interpretation of the characteristic absorption bands. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to this compound and FT-IR Spectroscopy

This compound is an organic compound that incorporates several key functional groups: an aldehyde, a diaryl ether, and a methoxy (B1213986) group. Its molecular structure makes it a subject of interest in various fields of chemical synthesis and materials science.

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An FT-IR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.[1] The following protocol is adapted from the literature.[1]

Materials:

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Magnesium sulfate (B86663) (MgSO₄)

-

n-Heptane

Procedure:

-

In a suitable reaction vessel, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.

-

Heat the reaction mixture to approximately 140°C (413 K) and stir for 45 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and stir for 30 minutes.

-

Transfer the suspension to a separatory funnel and extract three times with ethyl acetate.

-

Wash the combined organic phases five times with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Dissolve the crude product in dichloromethane and transfer to a wide-necked flask.

-

Dilute the solution with n-heptane and allow the solvent to evaporate slowly over several days to form crystals of this compound.

FT-IR Spectroscopic Analysis

The FT-IR spectrum of solid this compound can be obtained using the Potassium Bromide (KBr) pellet method. This technique involves intimately mixing the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.

Materials and Equipment:

-

This compound sample

-

Infrared-grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

Procedure:

-

Place a small amount (1-2 mg) of the this compound sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) to the die to form a thin, transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

FT-IR Spectral Data

The following table summarizes the significant absorption bands observed in the FT-IR spectrum of this compound.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3005 | weak | Aromatic C-H stretch |

| 2965 | weak | Asymmetric C-H stretch (methoxy) |

| 2835 | weak | Symmetric C-H stretch (methoxy) & Aldehyde C-H stretch (Fermi resonance) |

| 2745 | weak | Aldehyde C-H stretch |

| 1680 | strong | C=O stretch (aldehyde) |

| 1595 | medium | C=C stretch (aromatic) |

| 1575 | strong | C=C stretch (aromatic) |

| 1495 | strong | C=C stretch (aromatic) |

| 1440 | medium | C-H in-plane bend (methoxy) |

| 1230 | strong | Asymmetric C-O-C stretch (aryl ether) |

| 1195 | strong | In-plane C-H bend (aromatic) |

| 1150 | strong | In-plane C-H bend (aromatic) |

| 1100 | medium | In-plane C-H bend (aromatic) |

| 1085 | strong | In-plane C-H bend (aromatic) |

| 875 | medium | Out-of-plane C-H bend (aromatic) |

| 845 | medium | Out-of-plane C-H bend (aromatic) |

| 830 | strong | Out-of-plane C-H bend (aromatic, p-disubstituted) |

| 785 | strong | Out-of-plane C-H bend (aromatic) |

| 745 | medium | Out-of-plane C-H bend (aromatic) |

| 565 | medium | Out-of-plane ring deformation |

| 525 | medium | Out-of-plane ring deformation |

| 510 | strong | Out-of-plane ring deformation |

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

-

Aldehyde Group: The strong absorption band at 1680 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde.[1] The presence of two weak bands at approximately 2835 cm⁻¹ and 2745 cm⁻¹ are characteristic of the C-H stretching vibration of the aldehyde group, with the former often appearing as a result of Fermi resonance.[1]

-

Aryl Ether Group: A very strong and prominent band is observed at 1230 cm⁻¹, which is assigned to the asymmetric C-O-C stretching vibration of the diaryl ether linkage.[1] This is a key diagnostic peak for the ether functionality.

-

Methoxy Group: The weak bands at 2965 cm⁻¹ and 2835 cm⁻¹ can be attributed to the asymmetric and symmetric C-H stretching vibrations of the methyl group in the methoxy substituent, respectively.[1] A medium intensity band around 1440 cm⁻¹ corresponds to the C-H in-plane bending of this group.[1]

-

Aromatic Rings: The presence of aromatic rings is confirmed by several absorptions. The weak band at 3005 cm⁻¹ is due to the aromatic C-H stretching vibrations.[1] The sharp, medium to strong intensity bands in the 1600-1450 cm⁻¹ region (1595, 1575, and 1495 cm⁻¹) are characteristic of C=C stretching vibrations within the benzene (B151609) rings.[1] The strong absorption at 830 cm⁻¹ is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.[1]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and FT-IR analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Experimental workflow for FT-IR analysis (KBr pellet method).

Conclusion

The FT-IR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. The characteristic absorption bands for the aldehyde, aryl ether, methoxy, and aromatic functionalities are all readily identifiable. This technical guide serves as a comprehensive resource for the synthesis, spectral analysis, and interpretation of this compound, providing valuable information for researchers and professionals in the chemical and pharmaceutical sciences.

References

In-Depth Technical Guide to the Physical Properties of 4-(4-Methoxyphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(4-Methoxyphenoxy)benzaldehyde. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental methodologies.

Core Physical and Chemical Properties

This compound is a solid, aromatic aldehyde.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂O₃ | [2] |

| Molecular Weight | 228.25 g/mol | [2] |

| Appearance | White powder | [2] |

| Melting Point | 56-64 °C | [2] |

| Boiling Point | 359.528 °C at 760 mmHg | [1][3] |

| Density | 1.166 g/cm³ | [1][3] |

| Refractive Index | 1.591 | [1] |

| Flash Point | 162.544 °C | [1] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Limited solubility | - |

| Ethanol | Soluble | - |

| Dichloromethane | Soluble | - |

Spectroscopic Data

¹H NMR Spectroscopy

A proton NMR spectrum of a reaction product mixture expected to contain this compound has been reported.[4] Based on the structure, the following proton signals are anticipated: a singlet for the aldehyde proton (typically δ 9.8-10.0 ppm), signals for the aromatic protons on both benzene (B151609) rings, and a singlet for the methoxy (B1213986) group protons (typically around δ 3.8 ppm). Careful analysis of the spectrum is required to definitively assign peaks to the product and distinguish them from any remaining starting materials, such as 4-methoxyphenol (B1676288) and 4-fluorobenzaldehyde (B137897).[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for each of the 14 carbon atoms in the molecule, though some aromatic carbons may have overlapping chemical shifts. Key expected signals include the aldehyde carbonyl carbon (typically δ 190-195 ppm), the methoxy carbon (around δ 55 ppm), and the aromatic carbons in the region of δ 110-165 ppm.

FT-IR Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a strong C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹, C-H stretching vibrations for the aromatic rings and the aldehyde group just above 3000 cm⁻¹ and around 2850-2750 cm⁻¹ respectively, C-O-C stretching vibrations for the ether linkage, and various C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (228.25). Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). Fragmentation of the ether linkage is also anticipated.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction.[5]

Materials:

-

4-Fluorobenzaldehyde

-

4-Methoxyphenol

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

n-Heptane

-

Magnesium sulfate (B86663) (MgSO₄)

-

Saturated aqueous sodium chloride solution

-

Water

Procedure:

-

In a glass test tube, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.[5]

-

Heat the reaction mixture to 140 °C and stir for 45 minutes.[5]

-

After cooling to room temperature, dilute the mixture with water and stir for 30 minutes.[5]

-

Transfer the suspension to a separatory funnel and extract three times with ethyl acetate.[5]

-

Wash the combined organic phases five times with a saturated aqueous sodium chloride solution and then dry over magnesium sulfate.[5]

-

Remove the solvent under reduced pressure to obtain a viscous oil.[5]

-

Dissolve the oil in dichloromethane, transfer to a wide-necked flask, and add n-heptane.[5]

-

Allow the solvent to evaporate over three days to form crystals of this compound.[5]

-

Wash the crystals with n-heptane and dry under vacuum.[5]

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of 4-(4-Methoxyphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Methoxyphenoxy)benzaldehyde (CAS No. 78725-47-0), a versatile aromatic compound utilized in various fields including pharmaceutical development, agrochemical synthesis, and material science.[1] This document outlines its known qualitative solubility, details robust experimental protocols for quantitative solubility determination, and presents a generalized workflow for these procedures.

Core Compound Properties

This compound is a white to pale yellow solid with a melting point range of 56-64 °C.[1] Its molecular structure, featuring a methoxy (B1213986) group, is noted to enhance its solubility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.[1]

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate a clear distinction between its solubility in aqueous and organic media.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility Description |

| Polar Protic | Water | Limited Solubility[2] |

| Ethanol | Soluble[2] | |

| Polar Aprotic | Dichloromethane | Soluble[2] |

Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Limited Solubility" suggests it is poorly soluble.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility values, standardized experimental methods are required. The following protocols describe the widely accepted shake-flask method, which can be coupled with either UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Shake-Flask Method: Equilibrium Solubility Determination

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, dichloromethane). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the undissolved solid from the saturated solution, either centrifuge the vials at high speed or filter the solution using a chemically inert syringe filter (e.g., PTFE with a 0.22 µm pore size). This step is critical to avoid artificially high concentration readings.

-

Quantification: Analyze the clear, saturated filtrate to determine the concentration of dissolved this compound using one of the analytical techniques detailed below.

Analytical Quantification

This method is suitable if the compound has a significant chromophore that absorbs light in the UV-Vis spectrum.

Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to identify the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations from the stock solution. Measure the absorbance of each standard at the determined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the saturated filtrate obtained from the shake-flask experiment with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

HPLC is a highly sensitive and specific method for determining concentration, especially in complex mixtures or when high accuracy is required.

Protocol:

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase) capable of separating this compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject a known volume of the saturated filtrate from the shake-flask experiment into the HPLC system.

-

Concentration Calculation: Determine the peak area for this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of the compound in the filtrate, which corresponds to its solubility.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

References

Safety and Handling of 4-(4-Methoxyphenoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 4-(4-Methoxyphenoxy)benzaldehyde (CAS No. 78725-47-0). The document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who handle this compound. It consolidates available physicochemical data, outlines potential hazards based on its chemical class, details standardized experimental protocols for safety assessment, and provides guidelines for safe handling, storage, and emergency procedures. The information presented is a synthesis of data from safety data sheets, toxicological databases, and relevant scientific literature.

Chemical and Physical Properties

This compound is a solid organic compound that serves as a versatile building block in organic synthesis, particularly in the fields of pharmaceuticals and materials science.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 78725-47-0 | [2][3][4] |

| Molecular Formula | C₁₄H₁₂O₃ | [2][4][5] |

| Molecular Weight | 228.24 g/mol | [2][3][5] |

| Appearance | White to pale yellow or light brown solid | [1][4] |

| Melting Point | 58-62 °C | [1][2][6] |

| Boiling Point | 359.5 ± 27.0 °C (Predicted) | [6] |

| Density | 1.166 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | 162.544 °C | [1][7] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water. | [4] |

Toxicological Profile and Hazard Identification

While specific toxicological studies on this compound are limited, a hazard assessment can be conducted based on its structural alerts (aldehyde and diphenyl ether moieties), available safety data sheet information, and read-across data from structurally related compounds.

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications from supplier safety data sheets indicate the following hazards:

-

Pictograms:

-

Hazard Statements:

Potential Toxicological Effects

-

Skin Sensitization: The presence of an aldehyde functional group is a structural alert for skin sensitization. Aldehydes can act as haptens, covalently binding to skin proteins to form immunogenic adducts, which can lead to allergic contact dermatitis.[8][9] The H317 classification for this compound supports this potential.[2][3][5]

-

Aquatic Toxicity: The H400 classification indicates that this compound is very toxic to aquatic organisms.[2][3][5] Diphenyl ether derivatives, in general, can be persistent in the environment and exhibit toxicity to aquatic life.

-

Oral and Inhalation Toxicity: No specific oral LD50 or inhalation toxicity data for this compound were found. However, related compounds like anisaldehyde (4-methoxybenzaldehyde) have a reported oral LD50 in rats of 3210 mg/kg, suggesting moderate acute toxicity.[12] Benzaldehyde has a reported oral LD50 in rats of around 1300-1430 mg/kg bw.[9][13]

Mechanistic Insights

The primary mechanism of toxicity for aldehydes is their electrophilic nature, allowing them to react with biological nucleophiles such as the primary amino groups on lysine (B10760008) residues and the sulfhydryl groups on cysteine residues in proteins.[1][4][10] This covalent modification can disrupt protein function, leading to cellular dysfunction and toxicity.

Below is a conceptual diagram illustrating the general mechanism of aldehyde-induced skin sensitization.

Caption: General signaling pathway for aldehyde-induced skin sensitization.

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.[2][3]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[2][3]

-

Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[2][3] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[10]

-

Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C.[6]

Emergency Procedures

In the event of exposure or a spill, the following procedures should be followed:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[2]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills: Evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal. Avoid dispersal of dust into the air. Do not let the product enter drains.

Experimental Protocols for Safety Assessment

Standardized testing protocols are crucial for accurately determining the toxicological properties of a chemical. The following are detailed methodologies for key experiments relevant to the hazards of this compound.

Skin Sensitization: Local Lymph Node Assay (LLNA)

This protocol is based on the OECD Test Guideline 429.[3][5][14][15] The LLNA measures lymphocyte proliferation in the auricular lymph nodes draining the site of application as an indicator of skin sensitization.

Methodology:

-

Animals: Use female mice of a CBA/Ca or CBA/J strain, nulliparous and non-pregnant, typically 8-12 weeks old.

-

Vehicle Selection: Select an appropriate vehicle that solubilizes or provides a stable suspension of the test substance and does not cause significant local irritation. Common vehicles include acetone/olive oil (4:1 v/v), N,N-dimethylformamide, methyl ethyl ketone, propylene (B89431) glycol, and dimethyl sulfoxide.

-

Dose and Grouping:

-

Use a minimum of four animals per dose group.

-

Administer a minimum of three concentrations of the test substance (e.g., 5%, 10%, 25%).

-

Include a concurrent negative control group treated with the vehicle alone.

-

A positive control group with a known moderate sensitizer (B1316253) should be used to demonstrate appropriate test performance.

-

-

Application:

-

On three consecutive days (Days 1, 2, and 3), apply 25 µL of the test substance solution or vehicle control to the dorsal surface of each ear of the mice.

-

-

Cell Proliferation Measurement:

-

On Day 6, inject all mice intravenously with 20 µCi of ³H-methyl thymidine (B127349) (or another suitable proliferation marker).

-

Five hours after injection, humanely euthanize the mice.

-

Excise the auricular lymph nodes from both ears and pool them for each mouse.

-

Prepare a single-cell suspension of lymph node cells in phosphate-buffered saline.

-

Precipitate the DNA and measure the incorporation of ³H-methyl thymidine using a β-scintillation counter. The results are expressed as disintegrations per minute (DPM) per mouse.

-

-

Data Analysis:

-

Calculate the Stimulation Index (SI) for each treatment group by dividing the mean DPM per mouse in the treated group by the mean DPM per mouse in the vehicle control group.

-

A substance is classified as a skin sensitizer if the SI is ≥ 3.

-

Caption: Experimental workflow for the Local Lymph Node Assay (OECD 429).